N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

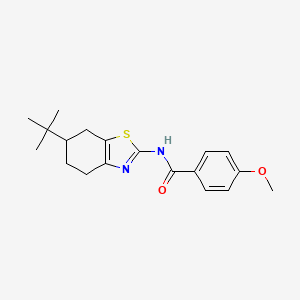

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a benzothiazole-derived compound featuring a tetrahydro-benzothiazole core substituted with a tert-butyl group at the 6-position and an aryl carboxamide moiety at the 2-position. The 4-methoxybenzamide substituent introduces electron-donating properties, which may influence solubility, binding affinity, and metabolic stability. This compound belongs to a broader class of benzothiazole derivatives known for their diverse biological activities, including enzyme inhibition and antimicrobial effects . Its structural complexity and functionalization make it a candidate for pharmacological studies, particularly in targeting microbial enzymes or cellular pathways .

Properties

Molecular Formula |

C19H24N2O2S |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

InChI |

InChI=1S/C19H24N2O2S/c1-19(2,3)13-7-10-15-16(11-13)24-18(20-15)21-17(22)12-5-8-14(23-4)9-6-12/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,20,21,22) |

InChI Key |

MGUNDHXIGVVXHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the tert-butyl group. The methoxybenzamide group is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several benzothiazole- and tetrahydrobenzothiazole-based derivatives. Key comparisons include:

Pharmacological Data and Trends

- Sortase Inhibition: The 5-nitrofuran derivatives (e.g., Compound 3) exhibit potent activity (IC₅₀: 73–170 µM) but may act via non-enzymatic mechanisms due to discrepancies between MIC and IC₅₀ values .

- Antimicrobial Potential: Chloro-substituted analogues (e.g., 4-chlorobenzamide ) show higher lipophilicity, correlating with improved membrane penetration in Gram-positive bacteria.

Research Findings and Implications

Scaffold Versatility : The tetrahydro-benzothiazole core tolerates diverse substituents (e.g., methoxy, chloro, nitrofuran) without losing bioactivity, enabling structure-activity relationship (SAR) optimization .

Synthetic Accessibility : The compound’s synthesis (similar to ) involves acyl chloride coupling, a widely applicable method for benzamide derivatives.

Biological Activity

N-(6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for various pharmacological properties, including anticancer and antimicrobial activities. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C_{12}H_{19}N_{3}O_{2}S

- Molecular Weight : 269.36 g/mol

- CAS Number : 1373516-32-5

Structure

The structure of this compound features a benzothiazole core substituted with a tert-butyl group and a methoxybenzamide moiety. This unique combination is hypothesized to influence its interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of benzothiazole exhibit significant anticancer properties. The following table summarizes the antiproliferative activity of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Compound A | HCT116 | 3.7 |

| Compound B | MCF-7 | 1.2 |

| Compound C | HEK293 | 5.3 |

The IC50 values indicate the concentration required to inhibit 50% of cell proliferation. Compounds similar to this compound have shown promising results in inhibiting proliferation in cancer cell lines such as MCF-7 and HCT116 .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Further studies are required to elucidate these interactions.

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have been evaluated for their antimicrobial activity. Some related compounds have demonstrated selective antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds are summarized below:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound D | E. faecalis | 8 |

| Compound E | S. aureus | 16 |

| Compound F | E. coli | 32 |

These findings suggest that this compound may also possess antimicrobial properties worth exploring .

Case Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of various benzothiazole derivatives highlighted the efficacy of methoxy-substituted compounds against breast cancer cell lines (MCF-7). The study found that certain structural modifications significantly enhanced biological activity .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of benzothiazole derivatives against common pathogenic bacteria. The results indicated that specific substitutions could lead to improved antibacterial efficacy, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.